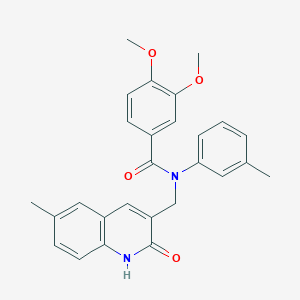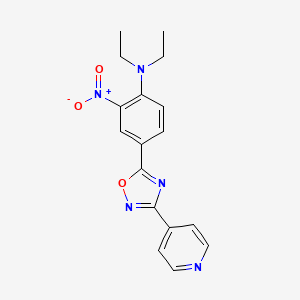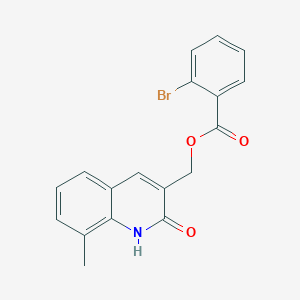
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-Methyl-8-quinolinol , which is a methyl substituted quinolinol derivative . It seems to have a bromobenzoate group attached to it, which could potentially alter its properties and uses.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2-Methyl-8-quinolinol, a related compound, has been used in the preparation of various complexes . The bromobenzoate group could potentially be introduced through a substitution reaction, but without specific literature, this is purely speculative.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-Methyl-8-quinolinol has a melting point of 71-73 °C and is insoluble in water .科学的研究の応用
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance memory and learning. In infectious diseases, this compound has been shown to have antibacterial and antifungal properties.
作用機序
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In neurons, this compound has been shown to enhance memory and learning, and to have neuroprotective effects. This compound has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate has several advantages for lab experiments, including its synthetic accessibility, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various scientific research fields. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for (2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate research. One potential direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical structure for improved efficacy and safety.
合成法
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-bromobenzoate can be synthesized using a multi-step process involving the reaction of 2-bromobenzoic acid with 2-amino-3-methylquinoline, followed by the addition of methyl chloroformate and sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure this compound.
特性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11-5-4-6-12-9-13(17(21)20-16(11)12)10-23-18(22)14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQYOFYNRZYSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


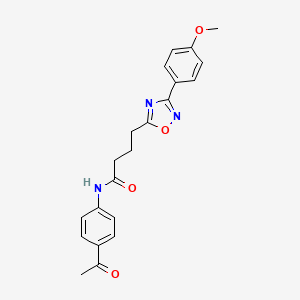
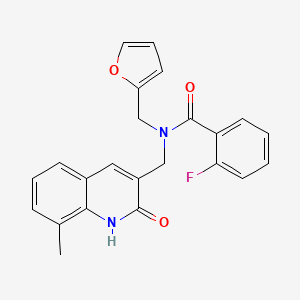
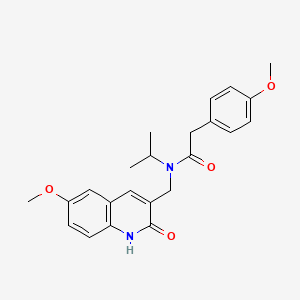
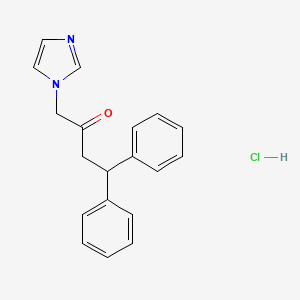
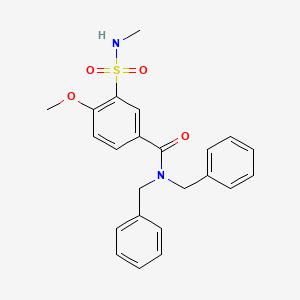
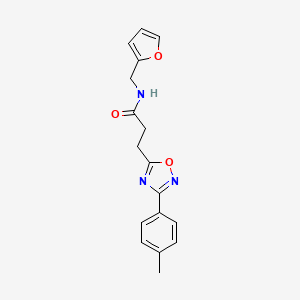
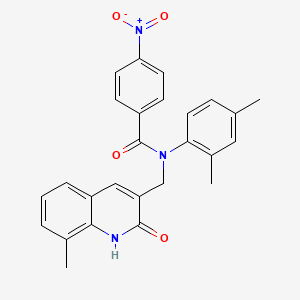
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
